molecular formula C13H19N3O3 B13985195 1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine

1-Methyl-4-[2-(4-nitro-phenoxy)-ethyl]-piperazine

Cat. No.: B13985195
M. Wt: 265.31 g/mol
InChI Key: MNBKPIQPRQVXDH-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-(4-nitrophenoxy)ethyl)piperazine is an organic compound with the molecular formula C13H19N3O3 It is characterized by a piperazine ring substituted with a methyl group and a 4-nitrophenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(2-(4-nitrophenoxy)ethyl)piperazine typically involves the reaction of 1-methylpiperazine with 4-nitrophenoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 1-Methyl-4-(2-(4-nitrophenoxy)ethyl)piperazine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(2-(4-nitrophenoxy)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the methyl group or the nitrophenoxyethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Potassium carbonate or sodium hydroxide in organic solvents like dichloromethane or toluene.

Major Products

    Reduction of the nitro group: 1-Methyl-4-(2-(4-aminophenoxy)ethyl)piperazine.

    Substitution reactions: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-4-(2-(4-nitrophenoxy)ethyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-(4-nitrophenoxy)ethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The piperazine ring can also interact with biological targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4-nitrophenyl)piperazine
  • 1-Ethyl-4-(4-nitrobenzoyl)piperazine

Uniqueness

1-Methyl-4-(2-(4-nitrophenoxy)ethyl)piperazine is unique due to the presence of both a piperazine ring and a nitrophenoxyethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

1-methyl-4-[2-(4-nitrophenoxy)ethyl]piperazine

InChI

InChI=1S/C13H19N3O3/c1-14-6-8-15(9-7-14)10-11-19-13-4-2-12(3-5-13)16(17)18/h2-5H,6-11H2,1H3

InChI Key

MNBKPIQPRQVXDH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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